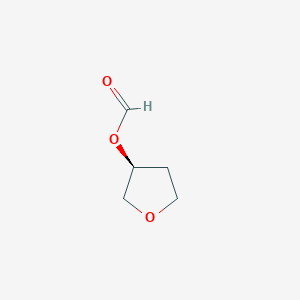
(S)-(+)-Tetrahydro-3-furanyl Formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(+)-Tetrahydro-3-furanyl Formate is an organic compound that belongs to the class of formate esters It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and a formate group, which is derived from formic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Tetrahydro-3-furanyl Formate typically involves the esterification of (S)-(+)-Tetrahydro-3-furanol with formic acid or its derivatives. One common method is the reaction of (S)-(+)-Tetrahydro-3-furanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-(+)-Tetrahydro-3-furanyl Formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester into alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
(S)-(+)-Tetrahydro-3-furanyl Formate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (S)-(+)-Tetrahydro-3-furanyl Formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biological processes and pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
®-(-)-Tetrahydro-3-furanyl Formate: The enantiomer of (S)-(+)-Tetrahydro-3-furanyl Formate, differing in its stereochemistry.
Tetrahydro-2-furanyl Formate: A structural isomer with the formate group attached to a different position on the tetrahydrofuran ring.
Ethyl Formate: A simpler formate ester with an ethyl group instead of the tetrahydrofuran ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC 名称 |
[(3S)-oxolan-3-yl] formate |
InChI |
InChI=1S/C5H8O3/c6-4-8-5-1-2-7-3-5/h4-5H,1-3H2/t5-/m0/s1 |
InChI 键 |
XDIVFECIBOARPC-YFKPBYRVSA-N |
手性 SMILES |
C1COC[C@H]1OC=O |
规范 SMILES |
C1COCC1OC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


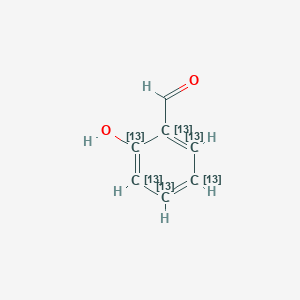
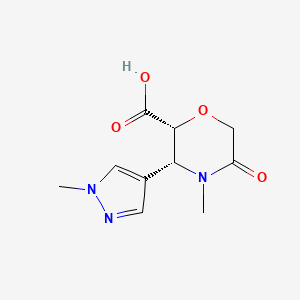

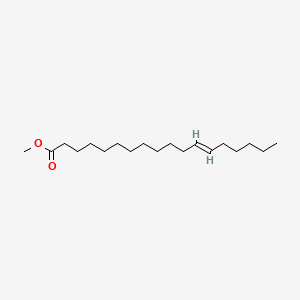


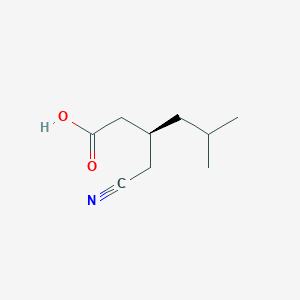


![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)

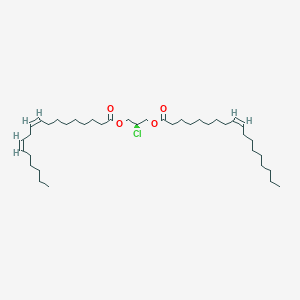
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
